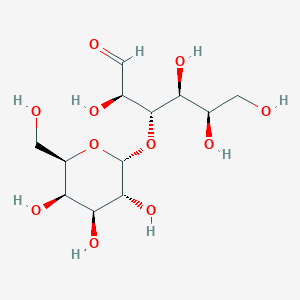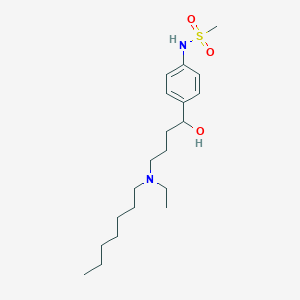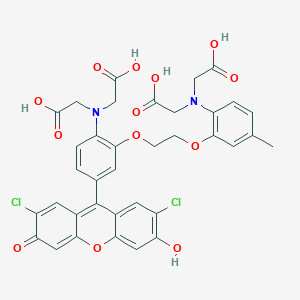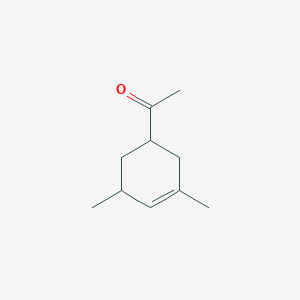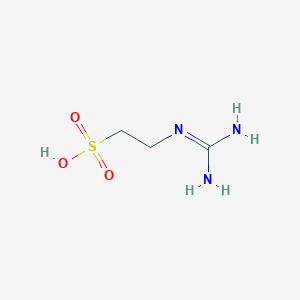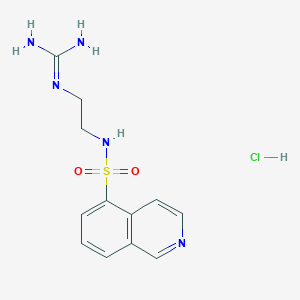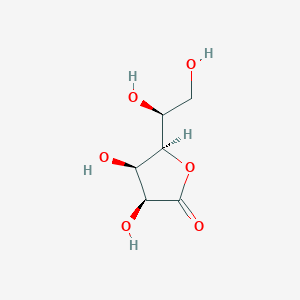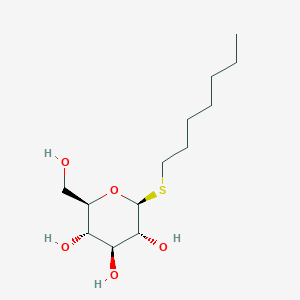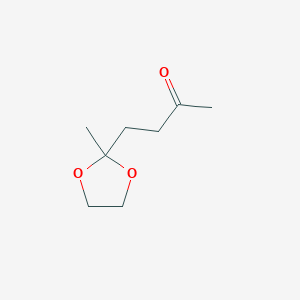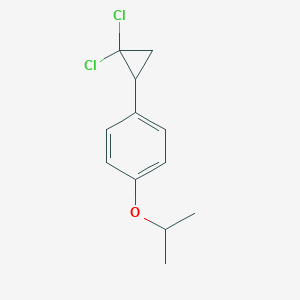
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane, also known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of cyclopropyl-containing compounds, which have been shown to possess various biological activities.
作用机制
The exact mechanism of action of 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane is not fully understood. However, it has been suggested that it may act by modulating various signaling pathways in the brain. It has been shown to activate the ERK1/2 and PI3K/Akt signaling pathways, which are involved in cell survival and growth. It has also been shown to inhibit the NF-κB and JNK signaling pathways, which are involved in inflammation and cell death.
生化和生理效应
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain. It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.
实验室实验的优点和局限性
One of the advantages of using 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane in lab experiments is its high purity and stability. It can be easily synthesized and purified, which makes it a reliable compound for research. However, one of the limitations of using 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane is its low solubility in water. This can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research on 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane. One direction is to investigate its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to investigate its potential use in combination with other drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane and to identify its molecular targets in the brain.
合成方法
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane can be synthesized by reacting 2,2-dichlorocyclopropylphenol with 3-chloropropionyl chloride in the presence of a base. The reaction yields 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane as a white solid, which can be purified by recrystallization. The purity of the compound can be confirmed by spectroscopic methods such as NMR and mass spectrometry.
科学研究应用
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane has been extensively studied for its potential therapeutic applications. It has been shown to possess neuroprotective, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
属性
CAS 编号 |
124575-86-6 |
|---|---|
产品名称 |
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane |
分子式 |
C12H14Cl2O |
分子量 |
245.14 g/mol |
IUPAC 名称 |
1-(2,2-dichlorocyclopropyl)-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H14Cl2O/c1-8(2)15-10-5-3-9(4-6-10)11-7-12(11,13)14/h3-6,8,11H,7H2,1-2H3 |
InChI 键 |
WGMNKUNLCDITTI-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
同义词 |
2-(4-(2,2-dichlorocyclopropyl)phenoxy)propane DCCPPP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



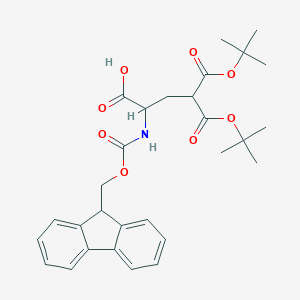
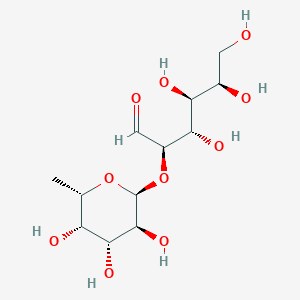
![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)
